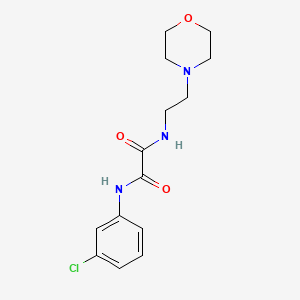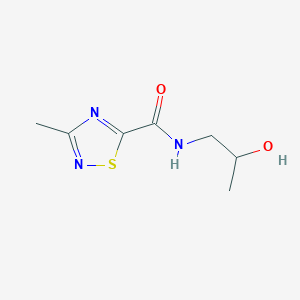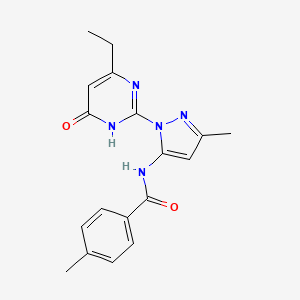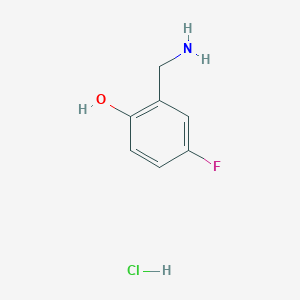
N1-(3-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide, commonly known as cloxyquin, is a synthetic compound that belongs to the class of quinoline derivatives. Cloxyquin has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
Novel Synthetic Approaches
A study by Mamedov et al. (2016) presents a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamide compounds in synthesizing anthranilic acid derivatives and oxalamides through a one-pot approach. This method offers operational simplicity and high yields, providing a useful formula for the synthesis of related compounds (Mamedov et al., 2016).
Metal Complexation and Catalysis
Singh et al. (2000) explored the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its bis{2-(N-morpholino)ethyl}telluride derivatives with palladium(II) and mercury(II). These studies highlight the potential of morpholine derivatives in forming complexes that could have implications in catalysis and material science (Singh et al., 2000).
Ligand Design and Drug Discovery
The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide as a selective σ1 receptor ligand by Navarrete-Vázquez et al. (2016) illustrates the application of morpholine derivatives in medicinal chemistry, particularly in the design of ligands with potential therapeutic effects. This compound demonstrated significant σ1 receptor affinity and selectivity, highlighting its potential in drug discovery (Navarrete-Vázquez et al., 2016).
Catalytic Applications
A study on Rhodium(III) complexes with N-{2-(arylseleno/telluro)ethyl}morpholine by Singh et al. (2010) demonstrates the application of morpholine derivatives in catalysis, particularly in the efficient catalysis of transfer hydrogenation reactions. This highlights the utility of such compounds in facilitating chemical transformations with high turnover numbers and rates (Singh et al., 2010).
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-11-2-1-3-12(10-11)17-14(20)13(19)16-4-5-18-6-8-21-9-7-18/h1-3,10H,4-9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVOTXCYFLTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603268.png)

![3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B2603272.png)
![N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide](/img/structure/B2603273.png)
![2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide](/img/structure/B2603274.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2603275.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603282.png)
![2-[(4-Fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2603283.png)
![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)

